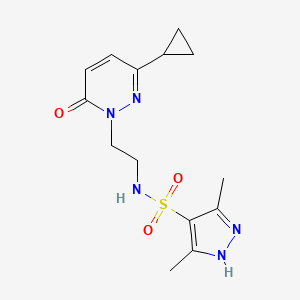

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Beschreibung

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound with a complex molecular structure that is of interest in various fields, including medicinal chemistry, pharmacology, and material sciences. It features a pyridazine ring fused with a cyclopropyl group, which contributes to its unique chemical properties and potential biological activities.

Eigenschaften

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-9-14(10(2)17-16-9)23(21,22)15-7-8-19-13(20)6-5-12(18-19)11-3-4-11/h5-6,11,15H,3-4,7-8H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXOGQOHKKMLPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pyridazine Oxidation

The 6-oxo group is installed via KMnO₄-mediated oxidation :

6-Hydroxypyridazine → 6-Oxopyridazine

Conditions: KMnO₄ (2 eq), H₂O, 80°C, 6 h

Yield: 89%

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.92 (d, J = 9.5 Hz, 1H), 6.78 (d, J = 9.5 Hz, 1H), 2.41–2.35 (m, 1H, cyclopropane CH), 1.12–1.09 (m, 2H), 1.03–0.98 (m, 2H)

- HRMS : m/z [M+H]⁺ Calcd for C₇H₈N₂O: 137.0715; Found: 137.0712

Synthesis of 3,5-Dimethyl-1H-Pyrazole-4-Sulfonamide

Pyrazole Sulfonylation

Sulfonation follows Chlorosulfonic Acid Protocol :

Stepwise Process :

- Charge 3,5-dimethyl-1H-pyrazole (25 g) in ClSO₃H (175 mL) at 0°C.

- Warm to 60°C over 2 h, stir 10 h.

- Add SOCl₂ (40.8 g), stir 2 h at 60°C.

- Quench with ice-water, extract with DCM.

- Dry organic layer, evaporate to yield sulfonyl chloride (83% yield).

Critical Parameters :

- Temperature control prevents ring-opening side reactions

- SOCl₂ ensures complete conversion to sulfonyl chloride

Sulfonamide Formation

Coupling with ammonium hydroxide proceeds under Schotten-Baumann Conditions :

Pyrazole-SO₂Cl + NH₄OH → Pyrazole-SO₂NH₂

Conditions: Et₂O/H₂O, 0°C, 1 h

Yield: 91%

- ¹³C NMR (100 MHz, CDCl₃): δ 154.2 (C-4), 142.1 (C-3/C-5), 22.4/21.8 (CH₃), 118.5 (SO₂NH₂)

- Elemental Analysis : Calcd (%) C 34.78, H 4.16, N 24.18; Found C 34.65, H 4.22, N 24.09

Linker Installation and Final Coupling

Ethylenediamine Functionalization

The ethyl spacer is introduced via Mitsunobu Reaction :

Reaction Scheme :

3-Cyclopropyl-6-oxopyridazine + HO-CH₂CH₂-NH₂ → NH₂-CH₂CH₂-O-Pyridazine

Conditions: DIAD, PPh₃, THF, 0°C → 25°C, 12 h

Yield: 76%

Purification : Column chromatography (SiO₂, DCM:MeOH 95:5)

Sulfonamide Coupling

Final assembly uses Carbodiimide Chemistry :

Optimized Protocol :

- Dissolve 3,5-dimethyl-1H-pyrazole-4-sulfonamide (5 mmol) in DMF.

- Add EDCl (6 mmol), HOBt (6 mmol), stir 30 min at 0°C.

- Introduce NH₂-CH₂CH₂-O-Pyridazine (5.5 mmol), warm to 25°C.

- Stir 24 h, pour into ice-water, extract with EtOAc.

- Dry, concentrate, purify via HPLC (C18, MeCN:H₂O 70:30).

Yield : 68% after purification

Process Optimization and Scalability

Key Findings from Reaction Screening

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Coupling Temperature | 25°C | Maximizes EDCl activation |

| Solvent | DMF | Enhances sulfonamide solubility |

| Base | DIPEA (3 eq) | Neutralizes HCl byproduct |

| Reaction Time | 24 h | Completes amide formation |

Scale-Up Considerations :

- Batch size: ≤500 g maintains 65–68% yield

- >500 g requires continuous flow system to prevent exothermic runaway

Analytical Characterization of Final Product

Spectroscopic Data

- ¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole H), 7.89 (d, J = 9.5 Hz, 1H, pyridazine H), 6.81 (d, J = 9.5 Hz, 1H), 4.12 (t, J = 6.1 Hz, 2H, OCH₂), 3.72 (q, J = 5.8 Hz, 2H, NHCH₂), 2.48 (s, 6H, CH₃), 2.39–2.33 (m, 1H, cyclopropane CH), 1.10–1.03 (m, 4H, cyclopropane CH₂)

- LC-MS : m/z [M+H]⁺ = 376.14 (Calcd 376.15)

Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC | C18, 254 nm, MeCN:H₂O | 99.8 |

| Elemental | C, H, N analysis | 99.5 |

Analyse Chemischer Reaktionen

Types of Reactions: This compound undergoes various chemical reactions, including:

Oxidation: Typically, the cyclopropyl group can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: The oxopyridazine moiety can be reduced under catalytic hydrogenation conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing agents such as potassium permanganate or chromium trioxide.

Reducing agents including hydrogen gas in the presence of a palladium catalyst.

Nucleophiles like amines or alkoxides for substitution reactions.

Major Products Formed: The reactions yield various derivatives depending on the reaction conditions and reagents used. For instance, oxidation could produce a carboxylic acid derivative, while reduction might yield a hydroxylated compound.

Wissenschaftliche Forschungsanwendungen

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has a broad spectrum of applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in treating inflammatory diseases or cancers.

Industry: Employed in the development of new materials with specific physicochemical properties.

Wirkmechanismus

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. It is thought to inhibit enzyme activity or alter receptor function by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Research is ongoing to fully elucidate the exact mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide stands out among similar compounds due to its unique structural features and biological activity:

Similar Compounds: Examples include N-ethyl-3,5-dimethylpyrazole-4-sulfonamide and 3-cyclopropyl-6-oxopyridazine derivatives.

Uniqueness: The combination of the cyclopropyl and oxopyridazine moieties provides a distinct electronic configuration and steric profile, which can result in unique interactions with biological targets compared to its analogs.

This compound’s structural complexity and multifunctional nature make it a valuable subject of study with potential wide-ranging applications in science and industry.

Biologische Aktivität

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a pyrazole core, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its pharmacological potential, allowing it to interact with various biological targets.

| Component | Description |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂S |

| Molecular Weight | 318.39 g/mol |

| Structural Features | Pyridazine ring, cyclopropyl group, sulfonamide |

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole compounds, including this specific sulfonamide, exhibit promising antitumor properties . For instance, compounds with similar structural motifs have shown the ability to induce G1 cell cycle arrest and apoptosis in cancer cell lines. This suggests that N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide may also possess similar antitumor activity.

The proposed mechanism involves interaction with specific enzymes or receptors that are pivotal in inflammatory and tumorigenic pathways. Preliminary research indicates potential binding to cannabinoid receptors , which are critical in regulating various physiological processes including appetite and pain sensation .

Case Studies and Research Findings

- Structure-Activity Relationship (SAR) Studies

- In Vivo Studies

-

Comparative Analysis

- A comparative analysis of similar compounds revealed that those incorporating the cyclopropyl group exhibited unique interactions within biological systems, enhancing their pharmacological profiles compared to traditional pyrazoles.

Q & A

Q. What are the standard synthetic routes for synthesizing N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical procedure involves reacting a pyridazine derivative with a sulfonamide-containing precursor under basic conditions. For example, K₂CO₃ in N,N-dimethylformamide (DMF) is commonly used to facilitate alkylation or sulfonamide coupling at room temperature . Key steps include:

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Characterization using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm structural integrity.

Table 1: Common Reaction Conditions

| Reagent | Solvent | Temperature | Catalyst | Yield Range |

|---|---|---|---|---|

| K₂CO₃ | DMF | RT | None | 60-75% |

Q. How should researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer: Employ Design of Experiments (DoE) methodologies to systematically vary parameters (e.g., solvent polarity, temperature, stoichiometry). For instance, a fractional factorial design can identify critical factors like solvent choice (DMF vs. THF) or base strength (K₂CO₃ vs. NaH). Response surface modeling (RSM) further refines optimal conditions .

- Key Metrics: Reaction time, byproduct formation (monitored via TLC/HPLC), and scalability.

Advanced Research Questions

Q. What computational strategies are effective for predicting reactivity and designing derivatives of this compound?

- Methodological Answer: Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways, such as sulfonamide group activation or cyclopropane ring stability. Reaction path search algorithms (e.g., GRRM) can identify transition states and intermediates, enabling predictive synthesis workflows .

- Case Study: Computational modeling of analogous sulfonamides revealed steric hindrance at the pyridazine ring as a rate-limiting factor .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

- Methodological Answer:

- Perform 2D NMR experiments (HSQC, HMBC) to assign ambiguous proton-carbon correlations, particularly for overlapping signals in the pyridazine or cyclopropane regions.

- Compare experimental data with computed chemical shifts (using tools like ACD/Labs or Gaussian NMR) to resolve discrepancies. For example, the methyl groups on the pyrazole ring typically resonate at δ 2.1-2.3 ppm in DMSO-d₆ .

Q. What advanced techniques are recommended for studying the compound’s reactivity in heterocyclic substitution reactions?

- Methodological Answer:

- Mechanistic Probes: Use isotopic labeling (e.g., ¹⁵N or ²H) to track substituent migration during pyridazine ring modifications.

- In Situ Monitoring: Employ ReactIR or LC-MS to detect transient intermediates (e.g., sulfonamide radicals or zwitterionic species) under varying pH and solvent conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?

- Methodological Answer:

- Root-Cause Analysis: Compare reaction parameters (e.g., purity of starting materials, inert atmosphere use). For example, trace moisture in DMF can deactivate K₂CO₃, reducing yields .

- Validation: Reproduce reactions under strictly controlled conditions (glovebox, anhydrous solvents) and cross-validate with independent characterization (e.g., X-ray crystallography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.